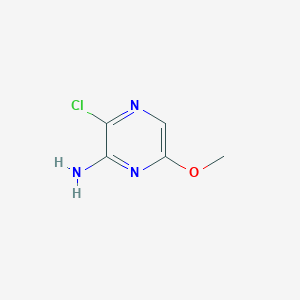

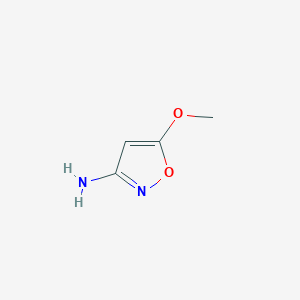

5-Methoxyisoxazol-3-amine

説明

5-Methoxyisoxazol-3-amine is a useful reactant in the synthesis of pyrazolidine derivatives and 1-substituted tetrazoles via cyclization of amines .

Molecular Structure Analysis

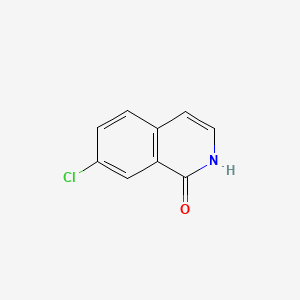

The molecular formula of 5-Methoxyisoxazol-3-amine is C4H6N2O, and it has a molecular weight of 98.10 .Chemical Reactions Analysis

The construction of the isoxazole ring, a key step in the synthesis of 5-Methoxyisoxazol-3-amine, can be achieved through two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methoxyisoxazol-3-amine include a density of 1.2±0.1 g/cm3, a boiling point of 282.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .科学的研究の応用

Selective Inhibitors of Glial GABA Uptake

The synthesis and pharmacology of enantiomers of exo-THPO and its analogues, including 5-methoxyisoxazol-3-amine derivatives, are crucial in the study of selective inhibitors for glial GABA uptake. These compounds, through their interaction with GABA uptake mechanisms, demonstrate potential applications in neuroscience research, particularly in understanding and potentially treating neurological conditions related to GABAergic dysfunction. The study highlighted the synthesis of various 3-isoxazolols and their efficacy in inhibiting glial rather than neuronal GABA uptake, with certain enantiomers showing pronounced activity. This research underscores the significance of 5-methoxyisoxazol-3-amine derivatives in developing selective GABA uptake inhibitors, contributing to the broader field of medicinal chemistry and neuropharmacology (Falch et al., 1999).

Synthesis and Antimicrobial Activities of Triazole Derivatives

The synthesis of 5-methoxyisoxazol-3-amine derivatives as part of a broader class of 1,2,4-triazole derivatives reveals their potential in antimicrobial applications. These compounds, synthesized from various ester ethoxycarbonylhydrazones, have been evaluated for their antimicrobial activities, displaying moderate to good efficacy against selected test microorganisms. This research illustrates the versatility of 5-methoxyisoxazol-3-amine derivatives in synthesizing compounds with potential therapeutic applications, highlighting their significance in the development of new antimicrobial agents (Bektaş et al., 2007).

Anticancer Evaluation of Isoxazol-5-yl Derivatives

The design and synthesis of isoxazol-5-yl derivatives, including 5-methoxyisoxazol-3-amine derivatives, for anticancer evaluation, demonstrates their potential in cancer therapy. These compounds, tested against various human cancer cell lines, have shown good to moderate anticancer activity, underscoring the potential of 5-methoxyisoxazol-3-amine derivatives in the development of novel anticancer therapeutics. This research contributes to the growing field of cancer pharmacology, highlighting the therapeutic potential of isoxazole derivatives in targeting cancer cells (Yakantham et al., 2019).

Safety and Hazards

While specific safety and hazard information for 5-Methoxyisoxazol-3-amine was not found, it’s important to handle all chemicals with appropriate safety measures. This includes using adequate ventilation, minimizing dust generation and accumulation, and avoiding contact with eyes, skin, or clothing .

将来の方向性

The future directions in the research of 5-Methoxyisoxazol-3-amine and other isoxazoles include the development of new eco-friendly synthetic strategies and the exploration of their potential applications in drug discovery . The synthesis of new representatives of isoxazoles is a topic of ongoing research .

特性

IUPAC Name |

5-methoxy-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-7-4-2-3(5)6-8-4/h2H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDLBNRYTGXVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451554 | |

| Record name | 3-Amino-5-methoxyisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxyisoxazol-3-amine | |

CAS RN |

32326-25-3 | |

| Record name | 5-Methoxy-3-isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32326-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-methoxyisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。